molecular formula C11H13N3O B1682560 L-Tryptophanamide CAS No. 20696-57-5

L-Tryptophanamide

Cat. No. B1682560
CAS RN: 20696-57-5
M. Wt: 203.24 g/mol
InChI Key: JLSKPBDKNIXMBS-VIFPVBQESA-N
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Description

L-Tryptophanamide is an amino acid amide that is the carboxamide of L-tryptophan . It is a human metabolite and a tryptophan derivative . It is a conjugate base of a L-tryptophanamide .


Synthesis Analysis

The synthesis of a novel nucleoamino acid derivative based on L-Tryptophanamide functionalised with a thymine nucleobase (named TrpT) has been described . The novel construct’s tendency to self-assemble into supramolecular networks in aqueous solution was demonstrated by dynamic light scattering (DLS), circular dichroism (CD), fluorescence and UV spectroscopic measurements .


Molecular Structure Analysis

The self-stacked TrpT 3D structure was obtained with the ICM 2D to 3D software .


Chemical Reactions Analysis

The L-Tryptophan-functionalised resin was reacted with thymine-1-acetic acid in the presence of DIEA and HATU in DMF for half an hour . This coupling was repeated once again .


Physical And Chemical Properties Analysis

L-Tryptophanamide has a molecular weight of 203.24 g/mol and a molecular formula of C11H13N3O . It is an amino acid amide and a tryptophan derivative .

Scientific Research Applications

Metabolism and Nutritional Aspects

L-Tryptophan is a critical amino acid for growth, particularly in underdeveloped countries. It is a precursor to nicotinamide, and administration of L-Tryptophan can prevent conditions like pellagra. Its metabolism is complex, leading to various bioactive molecules that act in different organs through multiple mechanisms. There is a growing interest in enzymes involved in L-Tryptophan metabolism as potential therapeutic targets, especially considering its disruption in several disorders (Shibata & Fukuwatari, 2012); (Modoux et al., 2020).

Role in Protein Synthesis and Other Metabolic Functions

L-Tryptophan plays a vital role in protein synthesis and several metabolic functions. It is the sole precursor of serotonin, a neurotransmitter that affects mood, behavior, and cognition. Research has indicated the effectiveness of L-Tryptophan in treating psychiatric disorders, particularly when used alongside other therapeutic agents (Richard et al., 2009).

Applications in Fluorescence Spectroscopy

The use of L-Tryptophan analogs like dehydro-N-acetyl-l-tryptophanamide (Δ-NATA) in fluorescence spectroscopy is notable. These analogs have been utilized for time-resolved fluorescence, sensitive to environmental changes and solvent composition. This allows for the study of protein dynamics and interactions at a molecular level (Chowdhury et al., 2003).

Potential in Pharmacology and Drug Development

There is significant research on L-Tryptophan in pharmacology, particularly in developing drugs targeting its metabolism. Disruptions in its metabolism are reported in neurological, metabolic, and psychiatric disorders, suggesting a wide range of therapeutic applications (Modoux et al., 2020).

Tryptophan in Animal Health

Studies on animals, such as pigs, have explored the effects of L-Tryptophan supplementation on growth, stress response, and overall health. These findings are significant in understanding the role of L-Tryptophan in animal nutrition and welfare (Shen et al., 2012).

Safety And Hazards

L-Tryptophanamide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The potential use of L-Tryptophanamide for the development of new drug delivery systems has been suggested . The high stability of TrpT nanoassembly in human serum, and the absence of significant toxic effects on human model cells in a cell viability assay, were also demonstrated .

properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSKPBDKNIXMBS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316507
Record name L-Tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tryptophanamide

CAS RN

20696-57-5
Record name L-Tryptophanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20696-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tryptophanamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophanamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04537
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name L-Tryptophanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-amino-1H-indole-3-propionamide
Source European Chemicals Agency (ECHA)
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Record name TRYPTOPHANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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